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molecular formula C4H2FIN2 B1315968 2-Fluoro-3-iodopyrazine CAS No. 206278-26-4

2-Fluoro-3-iodopyrazine

Cat. No. B1315968
M. Wt: 223.97 g/mol
InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497265B2

Procedure details

To a suspension of activated zinc dust (51 g, 0.78 mol, 1.94 eq.) in anhydrous DMA (100 mL) was added 1,2-dibromoethane (5.5 mL, 0.064 mol, 0.16 eq.), followed by the slow addition of chlorotrimethylsilane (8.1 mL, 0.064 mol, 0.16 eq.) over 5 min. The resulting mixture was stirred for 15 min under nitrogen. Then a solution of 8-iodo-1,4-dioxaspiro[4.5]decane (172 g, 0.639 mol, 1.59 eq.) in anhydrous DMA (300 mL) was added to the above suspension over 30 min keeping the internal temperature below 65° C. The resulting mixture was stirred for 1 hour and cooled to room temperature. The prepared zinc reagent was allowed to stand and the upper clear solution was transferred to a degassed and well stirred solution of 2-fluoro-3-iodopyrazine (see PREPARATION P6.2; 90 g, 0.402 mol, 1.0 eq.), PdCl2(dppf)CH2Cl2 (9.8 g, 0.012 mol, 0.03 eq.), and CuI (4.75 g, 0.025 mol, 0.062 eq.) in anhydrous DMA (300 mL) using a cannula. DMA (100 mL) was used to rinse the remaining zinc dust and the solution was added to the above mixture. The resulting mixture was heated to 80° C. under nitrogen and stirred overnight.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
4.75 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
8.1 mL
Type
reactant
Reaction Step Five
Quantity
172 g
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
90 g
Type
reactant
Reaction Step Seven
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
9.8 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Nine
Name
Quantity
100 mL
Type
solvent
Reaction Step Ten
Name
Quantity
51 g
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
BrCCBr.Cl[Si](C)(C)C.I[CH:11]1[CH2:20][CH2:19][C:14]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:13][CH2:12]1.[F:21][C:22]1[C:27](I)=[N:26][CH:25]=[CH:24][N:23]=1>CC(N(C)C)=O.[Zn].[Cu]I>[F:21][C:22]1[C:27]([CH:11]2[CH2:20][CH2:19][C:14]3([O:18][CH2:17][CH2:16][O:15]3)[CH2:13][CH2:12]2)=[N:26][CH:25]=[CH:24][N:23]=1

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
CuI
Quantity
4.75 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Five
Name
Quantity
8.1 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Six
Name
Quantity
172 g
Type
reactant
Smiles
IC1CCC2(OCCO2)CC1
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Seven
Name
Quantity
90 g
Type
reactant
Smiles
FC1=NC=CN=C1I
Step Eight
Name
PdCl2(dppf)CH2Cl2
Quantity
9.8 g
Type
reactant
Smiles
Step Nine
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Ten
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
51 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 65° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a degassed
WASH
Type
WASH
Details
to rinse the remaining zinc dust
ADDITION
Type
ADDITION
Details
the solution was added to the above mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 80° C. under nitrogen
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=NC=CN=C1C1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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